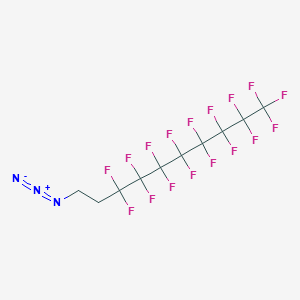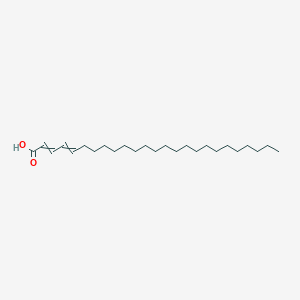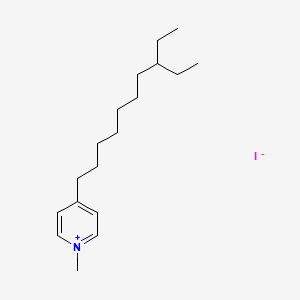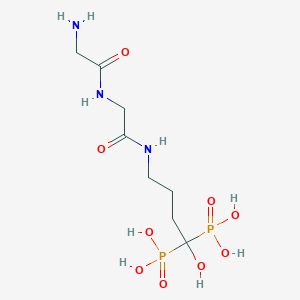
1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate is an organic compound that combines the structural features of phenoxypropanol and dihydroxybenzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate typically involves the esterification of 1-phenoxypropan-2-ol with 2,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxypropanone derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Phenoxypropanone derivatives.
Reduction: 1-Phenoxypropan-2-ol and 2,4-dihydroxybenzoic acid.
Substitution: Halogenated benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the dihydroxybenzoate moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of the dihydroxybenzoate moiety.
Phenylacetone: Shares the phenyl group but differs in the functional groups attached to the carbon chain.
Uniqueness: 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate is unique due to the presence of both phenoxy and dihydroxybenzoate groups, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and interactions that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
124709-59-7 |
|---|---|
Molekularformel |
C16H16O5 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
1-phenoxypropan-2-yl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-11(10-20-13-5-3-2-4-6-13)21-16(19)14-8-7-12(17)9-15(14)18/h2-9,11,17-18H,10H2,1H3 |
InChI-Schlüssel |
JGIMWPFTMULLRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1)OC(=O)C2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)





![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)

![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
